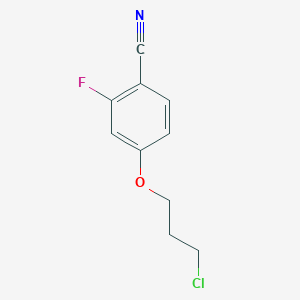

4-(3-Chloropropoxy)-2-fluorobenzonitrile

Description

Historical Context and Evolution of Fluorinated Benzonitrile (B105546) Derivatives in Organic Chemistry

The journey of fluorinated organic compounds began with the pioneering work on fluorinating agents, which has evolved significantly over the decades. The introduction of fluorine into organic molecules, particularly aromatic systems like benzonitrile, has been a game-changer in medicinal chemistry and materials science. mdpi.com Initially, the synthesis of such compounds was fraught with challenges due to the high reactivity of fluorinating agents. However, the development of milder and more selective N-F fluorinating agents has made their synthesis more accessible. nih.gov

Historically, the focus was on understanding the fundamental effects of fluorine substitution on the physicochemical properties of molecules. It was discovered that the presence of fluorine can dramatically alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. google.com Benzonitriles, for their part, have long been recognized as important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. figshare.comiupac.org The convergence of these two areas of research—fluorine chemistry and benzonitrile synthesis—has led to the creation of a diverse library of fluorinated benzonitrile derivatives with a wide array of potential applications.

Rationale for Investigating 4-(3-Chloropropoxy)-2-fluorobenzonitrile: A Scaffold for Advanced Chemical Exploration

The investigation of this compound is driven by its potential as a bifunctional molecule. iupac.org The term "bifunctional" refers to the presence of two distinct reactive sites within the same molecule, which allows for sequential or orthogonal chemical modifications. In this case, the nitrile group and the chloroalkyl chain provide two handles for further synthetic transformations.

The fluorinated benzonitrile core can be considered the "warhead" or the "pharmacophore," a term used in medicinal chemistry to describe the part of a molecule responsible for its biological activity. The 3-chloropropoxy group, on the other hand, acts as a "linker," a chain of atoms that connects the warhead to another molecule or a solid support. symeres.com This modular design is highly sought after in modern drug discovery and materials science, as it allows for the systematic exploration of chemical space and the optimization of molecular properties.

Significance of the Chloropropoxy and Fluorobenzonitrile Moieties in Designed Molecular Systems

The Fluorobenzonitrile Moiety:

Nitrile Group: The nitrile group is a versatile functional group that can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups like a carbonyl group. researchgate.net

The Chloropropoxy Moiety:

Chloro Group: The chlorine atom is a good leaving group, making the chloropropoxy chain susceptible to nucleophilic substitution reactions. This allows for the facile attachment of other molecules, such as amines, thiols, or alcohols, to the benzonitrile core. The presence of chlorine can also influence the lipophilicity and membrane permeability of a molecule. nih.gov

Propoxy Linker: The three-carbon chain provides a flexible spacer between the aromatic core and the reactive chloro group. The length and flexibility of this linker can be crucial for optimizing the binding of the molecule to its biological target or for controlling the spacing of molecules in a material. bldpharm.com

Overview of Research Trajectories and Academic Objectives for this compound

Given its unique structural features, the research trajectories for this compound are primarily directed towards its use as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Key Research Objectives:

Synthesis of Novel Bioactive Molecules: A primary objective is to use this compound as a starting material for the synthesis of new drug candidates. The chloropropoxy group can be reacted with various nucleophiles to introduce a wide range of functional groups, leading to the creation of libraries of compounds for biological screening.

Development of Molecular Probes: The bifunctional nature of this molecule makes it an ideal candidate for the development of molecular probes. The benzonitrile core could be designed to bind to a specific biological target, while the chloro group could be used to attach a fluorescent dye or a radioactive label for imaging purposes.

Creation of Advanced Materials: In materials science, this compound could be used to synthesize functional polymers or liquid crystals. The rigid benzonitrile core and the flexible alkoxy chain could impart desirable properties to these materials. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropoxy)-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-4-1-5-14-9-3-2-8(7-13)10(12)6-9/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVRSCGERNOGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Transformational Chemistry of 4 3 Chloropropoxy 2 Fluorobenzonitrile

De Novo Synthesis of 4-(3-Chloropropoxy)-2-fluorobenzonitrile: Mechanistic Considerations

The most prevalent and industrially relevant method for the de novo synthesis of this compound is the Williamson ether synthesis. This reaction involves the formation of an ether linkage by the reaction of an alkoxide with a suitable organohalide.

Convergent and Linear Synthetic Approaches

The synthesis of this compound can be approached from both a linear and a convergent perspective.

A linear synthesis would involve the sequential modification of a starting material. For instance, one could start with 2-fluoro-4-hydroxybenzaldehyde, convert the aldehyde to a nitrile, and then perform the etherification. However, a more common and efficient approach is a convergent synthesis . wikipedia.orgsparkl.me This strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. wikipedia.org In this case, the two primary fragments are 4-hydroxy-2-fluorobenzonitrile and a three-carbon electrophile containing a chloro group and a good leaving group, such as 1-bromo-3-chloropropane (B140262) .

The core reaction is the nucleophilic substitution (SN2) where the phenoxide, generated from 4-hydroxy-2-fluorobenzonitrile by a base, attacks the primary carbon of 1-bromo-3-chloropropane, displacing the bromide ion. commonorganicchemistry.com

Role of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound. The starting material, 4-hydroxy-2-fluorobenzonitrile, possesses multiple potentially reactive sites. The primary regiochemical challenge is ensuring O-alkylation (alkylation at the hydroxyl group) over potential C-alkylation at the aromatic ring. rsc.org Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.

The electronic properties of the substituents on the benzene (B151609) ring play a significant role in directing the alkylation. The fluorine atom and the nitrile group are electron-withdrawing, which decreases the electron density of the aromatic ring, thereby disfavoring C-alkylation. The hydroxyl group is an activating group, but its deprotonation to the phenoxide makes the oxygen atom the most nucleophilic site. lumenlearning.comlibretexts.org The choice of solvent and counter-ion can also influence the O/C alkylation ratio. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are known to favor O-alkylation. wikipedia.org

A study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones demonstrated that weaker bases like cesium bicarbonate can selectively alkylate the more acidic 4-hydroxy group over the 2-hydroxy group, achieving high yields of the 4-alkoxy product. nih.govnih.gov This principle can be applied to the synthesis of this compound to ensure selective reaction at the 4-position hydroxyl group.

Stereoselectivity is not a factor in the synthesis of the achiral this compound itself. However, if chiral starting materials were used or if subsequent reactions introduced a chiral center, stereochemical control would become a crucial aspect.

Optimization of Reaction Parameters for Process Efficiency

To maximize the yield and purity of this compound, optimization of the reaction parameters is essential. Key factors include the choice of base, solvent, temperature, and the potential use of catalysts. numberanalytics.com

| Parameter | Typical Conditions/Reagents | Effect on Efficiency |

| Base | K₂CO₃, NaH, KOH | Stronger bases ensure complete deprotonation of the phenol (B47542), increasing the concentration of the nucleophilic phenoxide. numberanalytics.com |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are preferred as they solvate the cation without solvating the nucleophile, thus increasing its reactivity. wikipedia.orgnumberanalytics.com |

| Temperature | 50-100 °C | Higher temperatures increase the reaction rate, but can also lead to side reactions if not controlled. wikipedia.org |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB), Microwave Irradiation | Phase-transfer catalysts facilitate the transfer of the phenoxide to the organic phase, increasing reaction rates. wikipedia.orgcrdeepjournal.org Microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netrsc.orgsid.ir |

Phase-transfer catalysis (PTC) using agents like tetrabutylammonium (B224687) bromide (TBAB) is a particularly effective technique for this type of reaction. The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. wikipedia.orgcrdeepjournal.org

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing Williamson ether syntheses. researchgate.netrsc.orgsid.ir Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netsid.ir

Derivatization of this compound: Expanding Chemical Diversity

The structure of this compound offers several handles for further chemical modification, allowing for the generation of a diverse library of related compounds. The primary sites for derivatization are the aliphatic side chain and the nitrile functionality.

Modifications of the Aliphatic Side Chain

The terminal chloro group on the propoxy side chain is a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

A notable example is the reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group, forming 4-(3-azidopropoxy)-2-fluorobenzonitrile . This azide derivative can then undergo further transformations, such as reduction to an amine or participation in "click" chemistry reactions.

Another important derivatization involves the reaction of the nitrile with an azide source, such as sodium azide in the presence of a Lewis or Brønsted acid, to form a tetrazole ring. youtube.com This transformation converts the nitrile group into a 5-substituted-1H-tetrazole, which is considered a bioisostere of a carboxylic acid group and is a common moiety in medicinal chemistry. youtube.com A study on the synthesis of novel tetrazole derivatives involved the N-alkylation of an existing tetrazole with a 3-chloropropyl-functionalized molecule, demonstrating a similar reactive pathway. nih.gov

| Reagent | Product Functional Group |

| Sodium Azide (NaN₃) | Azide (-N₃) |

| Amines (R-NH₂) | Substituted Amines (-NHR) |

| Thiols (R-SH) | Thioethers (-SR) |

| Cyanide (NaCN) | Nitrile (-CN) |

Transformations at the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into several other important functionalities, primarily through hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid . commonorganicchemistry.comchemguide.co.uklibretexts.org Heating this compound with an aqueous acid (e.g., HCl) or base (e.g., NaOH) will convert the nitrile group to a carboxylic acid, forming 4-(3-chloropropoxy)-2-fluorobenzoic acid . chemguide.co.uklibretexts.org In the case of basic hydrolysis, an initial carboxylate salt is formed, which requires subsequent acidification to yield the free carboxylic acid. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst). acs.orgchemicalforums.comresearchgate.net This reaction converts this compound into [4-(3-chloropropoxy)-2-fluorophenyl]methanamine . The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the chloro group.

Cycloaddition: As mentioned previously, the nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazoles. youtube.comorganic-chemistry.orgorganic-chemistry.orggoogle.com This reaction provides a direct route to a key heterocyclic scaffold.

Substituent Effects and Aromatic Functionalization

The reactivity and orientation of further substitution on the this compound ring are governed by the electronic properties of its existing substituents: the 2-fluoro group, the 4-alkoxy group, and the 3-cyano group. These groups exert a combination of inductive and resonance effects that influence the electron density of the aromatic ring and its susceptibility to electrophilic or nucleophilic attack. lumenlearning.comyoutube.com

Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. lumenlearning.com However, it also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). While halogens are generally deactivating, their resonance effect directs incoming electrophiles to the ortho and para positions. youtube.com In the context of C-H activation, the ortho-fluoro group can enhance reactivity and direct metal catalysts to the adjacent C-H bond. acs.org

3-Chloropropoxy Group (at C4): The ether oxygen atom is strongly electron-donating through resonance (+R), which significantly activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho positions (C3 and C5). lumenlearning.com This activating effect often outweighs the weak electron-withdrawing inductive effect (-I) of the oxygen. The terminal chloroalkyl chain is primarily an electrophilic site, susceptible to nucleophilic substitution.

Cyano Group (at C1): The nitrile group is strongly electron-withdrawing through both induction and resonance (-I, -R). This deactivates the aromatic ring to a great extent, making electrophilic substitution difficult. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.

The interplay of these substituents creates a nuanced reactivity profile. The powerful activating effect of the alkoxy group at C4 dominates, making the positions ortho to it (C3 and C5) the most nucleophilic and thus most susceptible to electrophilic attack. The fluorine at C2 and the cyano group at C1 deactivate the ring, but also make the C-F bond a potential site for nucleophilic aromatic substitution, especially if further activated by other electron-withdrawing groups. rsc.org

Studies on related fluorinated benzonitriles show that the C-CN bond itself can be activated by nickel complexes, with ortho-fluoro substituents stabilizing the resulting metal-inserted product. acs.orgutrgv.edu Furthermore, C-H activation is a viable strategy for functionalizing such electron-deficient systems. Palladium-catalyzed direct arylation can occur at C-H bonds, often directed by the existing substituents. nih.govacs.org

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|---|---|

| -CN | 1 | Strong -I (withdrawing) | Strong -R (withdrawing) | Strong Deactivator | meta |

| -F | 2 | Strong -I (withdrawing) | Weak +R (donating) | Deactivator | ortho, para |

| -O(CH₂)₃Cl | 4 | Weak -I (withdrawing) | Strong +R (donating) | Strong Activator | ortho, para |

Exploration of Novel Coupling Reactions and Cross-Coupling Strategies

The structure of this compound offers several handles for advanced cross-coupling reactions, enabling the construction of more complex molecules.

Reactions at the Chloropropoxy Chain: The terminal chlorine atom on the propoxy side chain is a primary alkyl halide, making it an excellent electrophile for SN2 reactions. This site can be readily functionalized by a wide range of nucleophiles, such as amines, azides, thiols, and alkoxides, to introduce new functional groups and build out molecular complexity.

Cross-Coupling at the Aromatic Ring:

C-F Bond Activation: While the C-F bond is the strongest carbon-halogen bond, its activation has become an area of intense research. nih.gov Palladium-catalyzed cross-coupling reactions of aryl fluorides are possible, though they typically require electron-deficient rings, specialized ligands, or specific reaction conditions. rsc.orgrsc.org For instance, palladium catalysts have been used to couple electron-deficient aryl fluorides with partners like N-tosylhydrazones. rsc.org The presence of the electron-withdrawing nitrile group in this compound makes the C-F bond a potential, albeit challenging, site for such transformations.

C-H Activation/Functionalization: Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.gov For fluoroarenes, C-H activation is often directed to the position ortho to the fluorine atom. acs.org In the case of our target molecule, the most activated C-H positions for electrophilic-type C-H functionalization are at C3 and C5, influenced by the potent alkoxy donor. Transition-metal-catalyzed methods, using catalysts based on palladium, rhodium, or cobalt, could forge new C-C or C-heteroatom bonds at these sites. nih.gov

Transformations of the Nitrile Group: The nitrile group itself can participate in various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis. wikipedia.org These transformations provide access to a completely different set of functionalized analogues.

Table 2: Potential Cross-Coupling Strategies

| Reaction Type | Coupling Site | Coupling Partner (Example) | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Nucleophilic Substitution | -CH₂Cl | Amines, Thiols, Azides | Base-mediated | Functionalized ethers |

| Suzuki-Miyaura Coupling | C-F or C-H | Arylboronic acids | Pd catalysts with specialized ligands | Biaryl compounds |

| Buchwald-Hartwig Amination | C-F or C-H | Amines | Pd catalysts | Aryl amines |

| Sonogashira Coupling | C-F | Terminal alkynes | Pd/Cu catalysts | Aryl alkynes rsc.org |

| C-H Arylation | C3 or C5 | Aryl halides | Pd(OAc)₂ | Diaryl ethers |

Sustainable Synthesis Approaches for this compound and its Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by using safer reagents, minimizing waste, and improving energy efficiency. nih.govpnas.org These principles can be applied to the synthesis of this compound and its derivatives.

The core synthesis of the aromatic ether linkage is typically achieved via Williamson or Ullmann ether synthesis. numberanalytics.com A green approach to this would involve replacing traditional high-boiling, toxic solvents like DMF or DMSO with more benign alternatives.

Alternative Solvents and Catalysts:

Ionic Liquids (ILs): ILs are non-volatile solvents that can also act as catalysts and phase-separation agents, simplifying workup and allowing for catalyst recycling. nih.govnih.gov Synthesizing benzonitriles from benzaldehydes has been demonstrated with 100% yield in an ionic liquid system that was easily recovered and reused. nih.gov

Water or Ethanol: Water is the ultimate green solvent. Where possible, performing reactions in aqueous media reduces organic waste. Ethanol, being a renewable bio-based solvent, is also a preferable alternative. labinsights.nl

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a highly selective and environmentally benign route to nitriles from aldoximes under mild conditions, avoiding harsh reagents and high temperatures. nih.gov

Energy-Efficient Methods:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. nih.govnih.gov This technique has been successfully applied to the synthesis of various nitrogen- and oxygen-containing heterocycles and other functional molecules, demonstrating its potential for synthesizing ether and nitrile compounds efficiently. nih.govnih.govtandfonline.com

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable way to drive chemical reactions. researchgate.net It has been used for the synthesis of nitriles from various precursors, such as amines or even C(sp³)-H bonds, often using metal-free organic dyes or simple metal complexes as catalysts. researchgate.netresearchgate.net

Atom Economy: A key green metric is atom economy, which favors reactions that incorporate most of the atoms from the starting materials into the final product. C-H activation/functionalization strategies are inherently more atom-economical than traditional methods that require pre-installed leaving groups. pnas.org

Table 3: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Method | Sustainable Approach | Green Advantage |

|---|---|---|---|

| Solvent | DMF, DMSO, Chlorinated Solvents | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced toxicity and waste nih.govgoogle.com |

| Energy Source | Oil bath (hours) | Microwave irradiation (minutes) | Reduced energy consumption, faster reactions nih.gov |

| Catalysis | Stoichiometric reagents | Recyclable catalysts (e.g., in ILs), Biocatalysts (enzymes) | Reduced waste, milder conditions, reusability nih.govnih.gov |

| Reaction Type | Halogenation then substitution | Direct C-H activation, Photocatalysis | Higher atom economy, fewer steps, ambient conditions pnas.orgresearchgate.net |

Mechanistic Investigations of Chemical Reactions Involving 4 3 Chloropropoxy 2 Fluorobenzonitrile

Detailed Reaction Pathway Elucidation

The chemical behavior of 4-(3-chloropropoxy)-2-fluorobenzonitrile is dominated by the reactivity of its constituent functional groups: the ether linkage, the aromatic ring activated by fluoro and cyano substituents, and the terminal alkyl chloride.

Synthesis via Williamson Ether Synthesis:

The most fundamental reaction involving this compound is its own synthesis, which is typically achieved through a Williamson ether synthesis. byjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, the synthesis proceeds by reacting 2-fluoro-4-hydroxybenzonitrile (B1301987) with 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane.

The elucidation of this pathway involves two key steps:

Deprotonation: The phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile is deprotonated by a base, typically a weak inorganic base like potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. organic-synthesis.com This step is a rapid acid-base equilibrium.

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromo-3-chloropropane. This proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com Given that the alkylating agent is a primary halide, the Sₙ2 pathway is highly favored over elimination reactions. byjus.com

Derivatization Reactions:

Once synthesized, this compound can undergo further reactions at its other functional sites:

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom on the aromatic ring can be displaced by strong nucleophiles. The benzonitrile (B105546) ring is rendered electron-poor by the electron-withdrawing effects of the cyano (-CN) and fluorine (-F) groups, making it susceptible to nucleophilic attack. masterorganicchemistry.com This reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is delocalized, particularly onto the ortho and para positions relative to the site of attack, and is stabilized by the electron-withdrawing nitrile group. libretexts.org In the second, faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

Substitution of the Alkyl Chloride: The terminal chloro group on the propoxy chain is a primary alkyl halide and is susceptible to Sₙ2 reactions with various nucleophiles. smolecule.com This allows for the introduction of a wide range of functional groups, such as amines, azides, or other alkoxides.

Reactions of the Nitrile Group: The cyano group can also be transformed. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(3-chloropropoxy)-2-fluorobenzoic acid) or reduced to a primary amine (to form [4-(3-chloropropoxy)-2-fluorophenyl]methanamine). smolecule.com

Thermodynamic Characterization of Equilibrium Processes

Thermodynamics of the Williamson Ether Synthesis:

The Gibbs free energy change (ΔG) for the reaction must be negative for the process to be spontaneous. jeeadv.ac.in

ΔG = ΔH - TΔS

The change in entropy (ΔS) for the Williamson synthesis is typically small or slightly negative, as two reactant molecules combine to form two product molecules (the ether and a salt). However, the significantly negative ΔH usually ensures that ΔG is also negative under typical reaction conditions (50-100 °C). byjus.com

Below is a table of representative thermodynamic data for a generic etherification reaction, illustrating the principles.

| Thermodynamic Parameter | Typical Value for Etherification | Implication |

|---|---|---|

| ΔH (Enthalpy Change) | -80 to -120 kJ/mol | Reaction is exothermic and favorable. jeeadv.ac.in |

| ΔS (Entropy Change) | -10 to +10 J/(mol·K) | Relatively small change in disorder. |

| ΔG (Gibbs Free Energy) | Negative at reaction temperatures | Reaction is spontaneous and proceeds towards products. jeeadv.ac.in |

Equilibrium in Derivatization Reactions:

For SₙAr reactions, the equilibrium is largely driven by the relative stability of the leaving group as an anion and the nucleophilicity of the attacking species. Reactions with strong nucleophiles that result in the displacement of a stable anion like F⁻ are generally considered irreversible and proceed to completion.

Catalysis in the Synthesis and Derivatization of this compound

Catalysis plays a pivotal role in facilitating the reactions of this compound, particularly in industrial settings, by increasing reaction rates and improving efficiency under milder conditions.

Catalysis in the Williamson Ether Synthesis:

While the base (e.g., K₂CO₃) used to deprotonate the phenol (B47542) is a stoichiometric reagent, true catalytic methods can be employed. The most significant is Phase-Transfer Catalysis (PTC) . wikipedia.orgacs.org This technique is invaluable when the phenoxide salt has low solubility in the organic solvent where the alkyl halide is dissolved.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase. wikipedia.orgacs.org

The quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the phase interface.

The resulting ion pair [Q⁺ArO⁻] is soluble in the organic phase due to the lipophilic alkyl groups on the cation.

In the organic phase, the "naked" phenoxide anion is highly reactive and rapidly undergoes the Sₙ2 reaction with the alkyl halide.

The catalyst cation then returns to the aqueous/solid phase to repeat the cycle.

PTC offers several advantages, including the use of less expensive inorganic bases (like NaOH), milder reaction conditions, and often eliminates the need for strictly anhydrous solvents. acs.orgphasetransfercatalysis.com

Catalysis in Nucleophilic Aromatic Substitution:

The SₙAr derivatization of the fluorobenzonitrile ring can also be subject to catalysis.

Base Catalysis: In reactions with neutral nucleophiles like amines or alcohols, the reaction can be catalyzed by a base. The base assists in removing a proton from the nucleophile as it attacks the ring, or from the zwitterionic Meisenheimer complex, thereby lowering the activation energy of the rate-determining step. nih.gov

Photoredox Catalysis: Recent advances have shown that SₙAr reactions on unactivated or even electron-rich fluoroarenes, which are typically unreactive, can be enabled by organic photoredox catalysis. nih.gov This method involves generating a cation radical from the fluoroarene, which dramatically increases its electrophilicity and susceptibility to nucleophilic attack. While not yet specifically reported for this compound, this represents a potential future avenue for its derivatization under very mild conditions. nih.gov

Computational Chemistry and in Silico Modeling of 4 3 Chloropropoxy 2 Fluorobenzonitrile and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(3-Chloropropoxy)-2-fluorobenzonitrile, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. epstem.net By solving approximations of the Schrödinger equation, these calculations provide valuable data on molecular orbitals, charge distribution, and various reactivity descriptors. epstem.net

A typical approach involves geometry optimization of the molecule to find its lowest energy conformation. Following this, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are performed. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -7.2 eV | electron Volts |

| LUMO Energy | -1.5 eV | electron Volts |

| HOMO-LUMO Gap | 5.7 eV | electron Volts |

| Dipole Moment | 3.8 D | Debye |

| Electron Affinity | 1.3 eV | electron Volts |

| Ionization Potential | 7.5 eV | electron Volts |

Note: These values are hypothetical and for illustrative purposes, based on typical ranges for similar organic molecules.

The distribution of electrostatic potential on the molecular surface can also be mapped to identify electrophilic and nucleophilic sites. For this compound, the electron-withdrawing nature of the nitrile and fluorine groups, combined with the electronegativity of the chlorine and oxygen atoms, creates a complex electrostatic landscape. This information is critical for predicting how the molecule will interact with other chemical species, for instance, in nucleophilic substitution reactions at the chloropropyl chain or electrophilic additions to the aromatic ring. smolecule.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

MD simulations are performed by solving Newton's equations of motion for a system of atoms and molecules. The forces between atoms are typically described by a molecular mechanics force field. A simulation of several nanoseconds can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent like water or dimethyl sulfoxide (B87167) (DMSO).

Table 2: Torsional Angle Preferences in the Propoxy Chain of this compound from MD Simulations

| Torsional Angle | Predominant Conformation(s) | Population (%) |

| O-C1-C2-C3 | gauche, anti | 65, 35 |

| C1-C2-C3-Cl | gauche, anti | 70, 30 |

Note: Data is hypothetical and represents a plausible distribution of conformations.

The results of MD simulations can be analyzed to understand the flexibility of different parts of the molecule, identify stable conformations, and calculate properties like the radius of gyration. This information is invaluable for understanding how the molecule might bind to a receptor pocket, as different conformations can present different pharmacophoric features.

Virtual Screening and Ligand-Based Design for Target-Oriented Analogue Generation

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. e3s-conferences.orgresearchgate.net In the context of this compound, if a particular biological target is of interest, virtual screening can be used to assess its binding potential.

Ligand-based drug design, on the other hand, does not require a known 3D structure of the target. Instead, it relies on the knowledge of other molecules that bind to the target of interest. If a set of active analogues of this compound were known, a pharmacophore model could be developed. This model represents the essential three-dimensional arrangement of functional groups that are required for biological activity. This pharmacophore can then be used to screen databases for other molecules that fit the model.

Table 3: Hypothetical Virtual Screening Results for Analogues of this compound against a Kinase Target

| Analogue | Docking Score (kcal/mol) | Key Interactions |

| 4-(3-Hydroxypropoxy)-2-fluorobenzonitrile | -8.5 | H-bond with Asp145 |

| 4-(3-Aminopropoxy)-2-fluorobenzonitrile | -9.2 | H-bond with Asp145, Salt bridge with Glu98 |

| 4-(3-Methoxypropoxy)-2-fluorobenzonitrile | -7.8 | Hydrophobic interactions |

Note: Docking scores and interactions are hypothetical and for illustrative purposes.

These computational screening methods allow for the rapid and cost-effective evaluation of a vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.govmdpi.com

Computational Approaches to Predict Synthetic Accessibility and Reaction Outcomes

A crucial aspect of drug discovery and chemical research is the ability to synthesize the designed molecules. Computational tools have been developed to predict the synthetic accessibility of a compound. nih.govnih.gov These tools analyze the molecular structure and compare its fragments to databases of known reactions and commercially available starting materials. A synthetic accessibility score can be calculated, providing an estimate of how difficult the molecule would be to synthesize in a laboratory.

For this compound, a retrosynthetic analysis can be performed computationally. This involves breaking down the molecule into simpler precursors. The primary disconnection would likely be the ether linkage, suggesting a synthesis from 2-fluoro-4-hydroxybenzonitrile (B1301987) and 1-chloro-3-bromopropane, or a similar electrophile.

Furthermore, computational models are being developed to predict the outcomes of chemical reactions, including potential side products and optimal reaction conditions. nih.govchemrxiv.org By simulating the reaction mechanism at a quantum mechanical level, it is possible to calculate activation energies for different reaction pathways, providing insights into which products are most likely to form.

Preclinical Pharmacological Profiling and Molecular Mechanisms of Action for 4 3 Chloropropoxy 2 Fluorobenzonitrile and Its Derivatives

Cellular Bioactivity and Pathway Modulation

There is no documented evidence from scientific literature concerning the cellular bioactivity or pathway modulation of 4-(3-Chloropropoxy)-2-fluorobenzonitrile. Research into how this compound affects cellular functions and signaling pathways has not been published.

Investigation of Intracellular Signaling Cascades (e.g., Kinase Pathways)

The impact of this compound on intracellular signaling cascades, such as kinase pathways, remains uninvestigated in publicly accessible research.

The investigation of how a compound modulates signaling pathways is critical to understanding its mechanism of action. Techniques such as western blotting, phospho-proteomics, and reporter gene assays are often used to assess the phosphorylation status and activity of key proteins within these cascades.

Phenotypic Screening for Biological Responses in Model Systems (e.g., Immunomodulation, Antiproliferative Mechanisms)

Phenotypic screening of this compound for biological responses like immunomodulation or antiproliferative activity has not been reported in the scientific literature.

Phenotypic screening involves testing a compound across a variety of cellular models to identify observable changes in cell behavior or function, without prior knowledge of the specific molecular target. This approach can reveal unexpected therapeutic potential and provide a starting point for more detailed mechanistic studies.

Table 2: Examples of Phenotypic Screening Assays

| Assay Type | Biological Response Measured |

| Antiproliferation Assay | Inhibition of cell growth and division. |

| Cytotoxicity Assay | Induction of cell death. |

| Immunomodulation Assay | Changes in cytokine production or immune cell activation. |

| Migration/Invasion Assay | Effects on cell motility. |

This table provides examples of phenotypic screens; however, no results for this compound have been published.

Mechanism-Based Efficacy Studies in Relevant Preclinical Models

Consistent with the lack of data on its molecular targets and cellular activities, there are no published mechanism-based efficacy studies for this compound in any relevant preclinical models. Such studies would typically be conducted in animal models of a specific disease to evaluate the therapeutic potential of a compound based on its proposed mechanism of action.

Exploring Immunomodulatory Potential and Related Biological Activities

While the broader chemical class of fluorinated benzonitriles has been a subject of investigation in medicinal chemistry for various biological activities, specific research into the immunomodulatory properties of this compound appears to be a novel and yet unexplored area. The presence of a fluorine atom and a nitrile group, common moieties in pharmacologically active molecules, suggests that the compound could theoretically interact with biological systems. However, without experimental data, any discussion of its potential effects remains purely speculative.

Future research would be necessary to determine if this compound or its derivatives possess any meaningful immunomodulatory activity. Such studies would typically involve a range of in vitro and in vivo assays, including:

In vitro assays:

Testing the compound's effect on the proliferation and viability of various immune cells (e.g., T cells, B cells, macrophages).

Measuring the production of key immunomodulatory cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells in the presence of the compound.

Assessing the compound's impact on phagocytosis by macrophages.

Evaluating the expression of cell surface markers associated with immune cell activation.

In vivo models:

Utilizing animal models of inflammatory or autoimmune diseases to assess the compound's therapeutic potential.

Monitoring immune cell populations and cytokine levels in treated animals.

Until such dedicated research is conducted and published, the immunomodulatory profile of this compound remains uncharacterized. Therefore, no detailed research findings or data tables on its immunomodulatory potential and related biological activities can be provided at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 3 Chloropropoxy 2 Fluorobenzonitrile Derivatives

Systematic Modification of the Core Structure and Substituents

The systematic modification of a lead compound is a fundamental strategy in drug discovery to optimize its pharmacological profile. For derivatives of 4-(3-chloropropoxy)-2-fluorobenzonitrile, this involves a methodical alteration of its three main components: the 2-fluorobenzonitrile (B118710) ring, the 3-chloropropoxy linker, and the terminal chlorine atom.

The 2-fluorobenzonitrile moiety serves as a key pharmacophore, with the fluorine atom and the cyano group playing crucial roles in target binding and electronic properties. Modifications in this area often involve repositioning or substitution of the fluorine atom with other halogens (Cl, Br) or small electron-withdrawing groups to modulate the electronic landscape of the aromatic ring. The cyano group, a potent hydrogen bond acceptor, can be replaced with other functionalities like amides, carboxylic acids, or tetrazoles to explore different binding interactions.

Alterations to the 3-chloropropoxy linker can significantly impact the molecule's flexibility, lipophilicity, and spatial orientation. Shortening or lengthening the alkyl chain, introducing branching, or incorporating heteroatoms such as oxygen or nitrogen can fine-tune the distance and geometry between the aromatic core and the terminal substituent.

Finally, the terminal chlorine atom is a primary site for diversification. Nucleophilic substitution reactions can replace the chlorine with a wide array of functional groups, including amines, thiols, and alkoxides, leading to the generation of large chemical libraries. These modifications directly influence the compound's polarity, charge, and potential for new interactions with biological targets.

The following table illustrates potential systematic modifications to the core structure of this compound:

| Modification Site | Original Group | Potential Modifications | Rationale |

| Benzonitrile (B105546) Ring | 2-Fluoro | 3-Fluoro, 2-Chloro, 2-Bromo | Modulate electronics and binding |

| 4-Cyano | Carboxamide, Carboxylic Acid, Tetrazole | Alter hydrogen bonding potential | |

| Linker | 3-Chloropropoxy | Ethoxy, Butoxy, Isopropoxy | Adjust length, flexibility, and lipophilicity |

| Terminal Group | Chloro | Amines, Thiols, Alkoxides, Heterocycles | Introduce diverse functional groups for new interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of untested analogues, thereby prioritizing synthetic efforts and reducing the need for extensive screening.

The development of a robust QSAR model begins with the generation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom count.

2D descriptors: Topological indices, molecular connectivity.

3D descriptors: Molecular shape, volume, and surface area.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build the QSAR model. The predictive power of the model is rigorously validated using internal and external test sets of compounds.

A hypothetical QSAR study on a series of this compound derivatives might reveal that specific electronic properties of the benzonitrile ring, combined with the shape and lipophilicity of the terminal substituent, are key determinants of activity. Such insights are invaluable for the rational design of more potent compounds.

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives investigates the energetically favorable spatial arrangements of the molecule and how these conformations influence biological recognition.

The flexible 3-chloropropoxy linker allows the molecule to adopt multiple conformations. The relative orientation of the 2-fluorobenzonitrile ring and the terminal substituent can vary significantly. Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to identify low-energy conformers.

The "bioactive conformation," the specific shape the molecule adopts when binding to its target, may not be its lowest energy state in solution. Understanding the conformational landscape is crucial for designing derivatives that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide experimental validation of predicted conformations.

Bioisosteric Transformations and Scaffold Hopping Approaches

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. For derivatives of this compound, bioisosteric replacements can be applied to various parts of the molecule. For instance, the cyano group could be replaced by a trifluoromethyl group or a halogen to modulate electronic properties while maintaining a similar size.

Scaffold hopping is a more radical approach that involves replacing the core molecular framework (the scaffold) with a structurally different one while preserving the key pharmacophoric features. This technique is used to explore novel chemical space, identify new intellectual property, and overcome issues associated with the original scaffold, such as poor ADME (absorption, distribution, metabolism, and excretion) properties.

Starting from this compound, a scaffold hopping approach might replace the 2-fluorobenzonitrile ring with other aromatic or heteroaromatic systems that can present the key interaction points in a similar spatial arrangement. The goal is to discover new lead compounds that mimic the biological activity of the original series but possess a distinct chemical structure.

Metabolic Investigations of 4 3 Chloropropoxy 2 Fluorobenzonitrile Analogues in Preclinical Systems

In Vitro Hepatic Stability and Identification of Primary Metabolites

The initial step in characterizing the metabolic profile of a novel compound like 4-(3-Chloropropoxy)-2-fluorobenzonitrile involves assessing its stability in the presence of liver enzymes. This is typically conducted using in vitro systems such as liver microsomes or hepatocytes from various species, including human, rat, and mouse. These systems contain the primary enzymes responsible for drug metabolism.

The compound would be incubated with these liver preparations over a time course. Samples are taken at various intervals and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the rate of disappearance of the parent compound. This provides a measure of its intrinsic clearance, a key parameter in predicting its in vivo half-life. A high rate of disappearance suggests low metabolic stability.

Simultaneously, the appearance of new signals in the LC-MS analysis indicates the formation of metabolites. The structures of these primary metabolites are then elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns observed in tandem mass spectrometry (MS/MS).

Hypothetical In Vitro Hepatic Stability Data for this compound

| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Mouse | Liver Microsomes | Data Not Available | Data Not Available |

| Human | Hepatocytes | Data Not Available | Data Not Available |

| Rat | Hepatocytes | Data Not Available | Data Not Available |

| Mouse | Hepatocytes | Data Not Available | Data Not Available |

Elucidation of Enzymatic Biotransformation Pathways (e.g., Cytochrome P450, Conjugation)

Once primary metabolites are identified, the next step is to determine the specific enzymes responsible for their formation. The two main phases of drug metabolism are Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation).

Cytochrome P450 (CYP) Enzymes: These are the most significant family of Phase I enzymes. To identify which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of this compound, several experimental approaches are used:

Recombinant CYPs: The compound is incubated individually with a panel of recombinant human CYP enzymes to see which ones can metabolize it.

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

Conjugation Enzymes (Phase II): If Phase I metabolites contain suitable functional groups (e.g., hydroxyl, amine), they can undergo Phase II conjugation reactions, which increase water solubility and facilitate excretion. Key conjugation pathways include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation: Catalyzed by glutathione S-transferases (GSTs).

The involvement of these pathways is investigated by supplementing the in vitro incubations with the necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) and observing the formation of conjugated metabolites.

Impact of Structural Modifications on Metabolic Profiles

Understanding how small changes to the chemical structure of this compound affect its metabolism is crucial for drug design. By synthesizing and testing analogues, researchers can build structure-metabolism relationships (SMRs). For instance, modifications could be made to:

The Chloropropoxy Chain: Altering the length of the alkyl chain or replacing the chlorine atom with other halogens or functional groups could influence the rate and site of metabolism. For example, replacing the chloro group might prevent metabolic pathways initiated by dehalogenation.

The Fluorobenzonitrile Ring: Changing the position of the fluorine atom or adding other substituents to the aromatic ring could alter its electronic properties and susceptibility to aromatic hydroxylation by CYP enzymes.

These analogues would be subjected to the same in vitro hepatic stability and metabolite identification assays described above. The goal is to identify modifications that improve metabolic stability without compromising desired biological activity.

Hypothetical Impact of Structural Changes on Metabolic Stability

| Analogue | Structural Modification | Predicted Change in Metabolic Stability |

| Analogue A | Replacement of Chlorine with Fluorine | Data Not Available |

| Analogue B | Shortening of Propoxy to Ethoxy Chain | Data Not Available |

| Analogue C | Shifting Fluorine from position 2 to 3 | Data Not Available |

In Silico Prediction of Metabolic Hotspots and Metabolite Structures

In recent years, computational (in silico) tools have become invaluable for predicting the metabolic fate of compounds before they are even synthesized. creative-biolabs.comnih.gov These software programs use various approaches to predict which parts of a molecule are most likely to be metabolized ("metabolic hotspots") and the structures of the resulting metabolites.

The main in silico methods include:

Ligand-based approaches: These methods use the chemical structure of the compound to predict its reactivity and accessibility to metabolic enzymes based on a large database of known metabolic transformations. creative-biolabs.com

Structure-based approaches: These methods involve docking the compound into the three-dimensional crystal structure of a specific metabolic enzyme (like a CYP isoform) to predict binding affinity and identify the atoms most likely to be oxidized. creative-biolabs.com

For this compound, in silico models could predict potential sites of metabolism, such as:

Hydroxylation of the aromatic ring.

O-dealkylation of the propoxy chain.

Oxidation of the alkyl chain.

Hydrolysis of the nitrile group.

These predictions would then guide the experimental work, allowing researchers to look for specific predicted metabolites in their in vitro assays.

Advanced Analytical and Spectroscopic Methodologies for Research on 4 3 Chloropropoxy 2 Fluorobenzonitrile

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of 4-(3-Chloropropoxy)-2-fluorobenzonitrile. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically within 5 ppm). ijpras.com This precision allows for the unambiguous determination of the compound's elemental formula from its exact mass, distinguishing it from other isobaric compounds that have the same nominal mass but different atomic compositions.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is pivotal for identifying biotransformation products. nih.gov After incubation with metabolic systems like human hepatocytes, samples can be analyzed to detect novel metabolites. nih.gov The process involves comparing the mass spectra of control and test samples to find new peaks corresponding to potential metabolites. The high accuracy of HRMS facilitates the calculation of mass shifts from the parent drug, which correspond to specific metabolic reactions (e.g., hydroxylation, glucuronidation, N-dealkylation). ijpras.comnih.gov Software-assisted data mining can then help predict and confirm the structures of these metabolites. ijpras.com

Table 9.1: Illustrative HRMS Data for this compound and Potential Metabolites

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Mass Difference from Parent (Da) | Potential Metabolic Reaction |

| Parent Compound | C₁₀H₉ClFNO⁺ | 214.0378 | 0.0000 | - |

| Metabolite A | C₁₀H₁₁ClNO₂⁺ | 216.0524 | +1.9954 (from parent) | Hydrolysis of Nitrile |

| Metabolite B | C₁₀H₉ClFNO₂⁺ | 230.0327 | +15.9949 | Hydroxylation |

| Metabolite C | C₁₀H₉FNO₂⁺ | 182.0612 | -31.9766 | Dechlorination & Oxidation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. escholarship.orgethernet.edu.et One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound. rsc.org

¹H NMR spectra reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their spin-spin coupling patterns (providing information about adjacent protons).

¹³C NMR spectra, often acquired with proton decoupling, show a single peak for each unique carbon atom, with its chemical shift indicating its functional group and hybridization state. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. nih.gov These experiments map correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the molecule's covalent framework. nih.gov

For conformational studies, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of atoms. nih.gov This is particularly useful for studying the preferred conformations of the flexible 3-chloropropoxy side chain relative to the aromatic ring. sjsu.edunih.gov

Table 9.2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.6 - 7.8 | m | - | 2H, Ar-H |

| Aromatic Proton | 6.9 - 7.1 | m | - | 1H, Ar-H |

| Methylene Protons | 4.2 - 4.4 | t | ~6.0 | 2H, -O-CH₂- |

| Methylene Protons | 3.7 - 3.9 | t | ~6.2 | 2H, -CH₂-Cl |

| Methylene Protons | 2.2 - 2.4 | p | ~6.1 | 2H, -CH₂-CH₂-CH₂- |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Quaternary Carbon | 160 - 165 (d) | C-F | ||

| Quaternary Carbon | 148 - 152 | C-O | ||

| Methine Carbon | 130 - 135 | Ar-CH | ||

| Methine Carbon | 115 - 120 | Ar-CH | ||

| Nitrile Carbon | 114 - 118 | -C≡N | ||

| Quaternary Carbon | 100 - 105 | Ar-C | ||

| Methylene Carbon | 65 - 70 | -O-CH₂- | ||

| Methylene Carbon | 40 - 45 | -CH₂-Cl | ||

| Methylene Carbon | 30 - 35 | -CH₂-CH₂-CH₂- |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

X-ray Crystallography and Cryo-Electron Microscopy for Structure-Based Insights

X-ray crystallography is a premier technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to compute an electron density map, from which the positions of individual atoms can be determined with high precision. mdpi.com For a molecule like this compound, this method would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as packing forces in the crystal lattice. While specific crystallographic data for this exact compound is not widely published, related structures such as 4-(Benzyloxy)-2-fluorobenzonitrile have been successfully characterized by this method, demonstrating its applicability. researchgate.net

Cryo-electron microscopy (Cryo-EM) is a powerful structural biology technique primarily used for determining the high-resolution structures of large macromolecular complexes, such as proteins and viruses. thermofisher.com The sample is flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. While Cryo-EM has achieved atomic resolution for large proteins, it is not a suitable or conventional method for the structural elucidation of small organic molecules like this compound due to their low molecular weight and lack of complex, stable tertiary structure. thermofisher.com

Chromatographic Separations (HPLC, GC) for Purity, Isolation, and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity, isolating, and quantifying this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile or thermally sensitive compounds. google.com For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). quality-assistance.com A detector, such as a UV-Vis detector, monitors the eluent, and the peak area of the compound is proportional to its concentration. This allows for the determination of purity by comparing the area of the main peak to the areas of any impurity peaks. nih.gov

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. The compound is vaporized and passed through a column with a carrier gas (e.g., helium). semanticscholar.org Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. semanticscholar.orglcms.cz GC is highly effective for detecting volatile impurities and can provide excellent resolution and sensitivity.

Both HPLC and GC methods require validation, including assessments of linearity, accuracy, and precision, to be used for reliable quantitative analysis. lcms.cz

Table 9.3: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC Method | GC Method |

| Technique | Reversed-Phase HPLC | Gas Chromatography |

| Column | C18, 4.6 x 150 mm, 5 µm | TR-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase / Carrier Gas | A: Water; B: Acetonitrile (Gradient) | Helium, 1 mL/min constant flow |

| Flow Rate | 1.0 mL/min | - |

| Oven Temperature Program | - | 100°C (1 min), ramp to 280°C at 20°C/min, hold 5 min |

| Injection Volume | 10 µL | 1 µL (Split mode) |

| Detector | UV-Vis at 254 nm | Mass Spectrometer (MS) or FID |

| Typical Retention Time | 5 - 15 minutes | 8 - 12 minutes |

Conclusion and Future Research Trajectories for 4 3 Chloropropoxy 2 Fluorobenzonitrile

Summary of Key Academic Contributions in Synthesis and Biological Exploration

The primary academic contribution surrounding 4-(3-chloropropoxy)-2-fluorobenzonitrile lies in its role as a key building block. The presence of the terminal chloro group in the propoxy chain makes it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups and the construction of diverse molecular architectures.

While direct biological applications of this compound are not extensively documented, its importance is underscored by its use in synthesizing compounds with potential therapeutic applications. smolecule.com For instance, structural analogs have been investigated for their antimicrobial and anticancer activities. smolecule.com Furthermore, similar structures have shown interactions with insect odorant binding proteins and acetylcholinesterase, suggesting potential for insecticidal properties. smolecule.com The fluorobenzonitrile moiety itself is a common feature in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates. mdpi.com

The synthesis of this intermediate typically involves the reaction of a corresponding phenol (B47542) with 1-bromo-3-chloropropane (B140262). A related synthesis involves the reaction of 3-hydroxy-4-methoxybenzaldehyde, which is converted to a benzonitrile (B105546) and then reacted with N-(3-chloropropyl) morpholine. researchgate.net

Identification of Unresolved Research Questions and Emerging Hypotheses

Despite its utility, several research questions regarding this compound remain. The full spectrum of its biological activity as a standalone molecule has yet to be thoroughly investigated. An emerging hypothesis is that due to its structural similarity to other biologically active benzonitriles, it may possess intrinsic, albeit modest, biological effects that could be optimized.

Further research is needed to:

Systematically screen this compound against a wide range of biological targets to uncover any novel bioactivities.

Investigate the influence of the 2-fluoro substituent on the reactivity and biological profile of its derivatives compared to non-fluorinated analogs.

Explore more efficient and greener synthetic routes for its preparation to improve yield and reduce environmental impact.

Prospects for Novel Chemical Entities Derived from the this compound Scaffold

The true potential of this compound lies in its use as a scaffold for generating novel chemical entities. The reactive chloropropoxy chain is a key handle for diversification. By reacting it with various nucleophiles such as amines, thiols, and phenols, a large library of derivatives can be readily synthesized.

For example, this scaffold can be used to create molecules targeting a variety of biological systems. The synthesis of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilizing agents highlights the potential of incorporating the fluorobenzonitrile motif into anticancer agents. nih.govresearchgate.net Similarly, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, an effective inhibitor of lung cancer cell proliferation, demonstrates the utility of the chloropropoxy group in building complex, biologically active molecules. researchgate.net

Future prospects include:

Combinatorial Chemistry: Employing high-throughput synthesis to generate large libraries of derivatives for screening against various diseases.

Fragment-Based Drug Discovery: Using the this compound scaffold as a starting point for growing more potent and selective ligands for specific biological targets.

Development of Covalent Inhibitors: The reactive chloro group could be exploited to design targeted covalent inhibitors, a promising strategy in modern drug discovery.

Broader Implications for Medicinal Chemistry and Chemical Biology

The strategic use of building blocks like this compound has broader implications for the fields of medicinal chemistry and chemical biology. It exemplifies the power of scaffold-based drug design, where a core structure can be systematically modified to optimize pharmacological properties.

The incorporation of fluorine, as seen in this compound, is a widely used strategy in medicinal chemistry to modulate properties such as pKa, lipophilicity, and metabolic stability, ultimately leading to improved drug candidates. mdpi.com The nitrile group is also a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities.

The study and application of such intermediates contribute to a deeper understanding of structure-activity relationships (SAR). By synthesizing and testing a series of derivatives, researchers can elucidate the key molecular features required for a desired biological effect. This knowledge, in turn, fuels the design of next-generation therapeutics with enhanced efficacy and safety profiles. The development of novel synthetic methodologies to access such scaffolds also drives innovation in organic chemistry. rsc.org

Q & A

Q. How can the nucleophilic substitution reaction for introducing the 3-chloropropoxy group be optimized?

To synthesize 4-(3-chloropropoxy)-2-fluorobenzonitrile, the nucleophilic substitution between 2-fluoro-4-hydroxybenzonitrile and 1-chloro-3-iodopropane can be optimized using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Reaction monitoring via TLC or HPLC is critical to minimize side products like over-alkylation. Adjusting stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and maintaining temperatures between 60–80°C improves yield .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign signals by noting deshielding effects from the electron-withdrawing nitrile and fluorine. The chloropropoxy group’s methylene protons (~δ 3.8–4.2 ppm) may split into multiplets due to coupling with adjacent CH₂ groups .

- FT-IR : Confirm nitrile (C≡N) stretching at ~2220–2240 cm⁻¹ and C-F stretching near 1100–1250 cm⁻¹.

- Mass Spectrometry : Use HRMS to validate the molecular ion ([M+H]⁺ expected at m/z 228.05) and isotopic patterns from chlorine .

Q. Which purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials. Recrystallization in ethanol/water mixtures enhances purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) verifies purity >95% .

Advanced Research Questions

Q. How can computational methods predict reactivity and electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Fukui indices identify the nitrile and fluorine as electron-deficient regions, while the chloropropoxy group shows nucleophilic susceptibility. Solvent effects (PCM model) refine reaction pathway simulations .

Q. What strategies mitigate by-products during functionalization of the chloropropoxy chain?

Side reactions (e.g., elimination to form allyl ethers) occur under basic conditions. Use mild bases (e.g., Cs₂CO₃) in anhydrous DMF at 50°C to suppress elimination. For Suzuki-Miyaura coupling, replace chlorine with boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst and rigorous degassing to prevent homocoupling .

Q. How does fluorine substitution influence binding in kinase inhibitor SAR studies?

Fluorine’s electronegativity enhances binding to kinase ATP pockets via dipole interactions. Compare IC₅₀ values of analogs (e.g., 4-methoxy vs. 4-fluoro) in enzymatic assays. Molecular docking (AutoDock Vina) models H-bonding between the nitrile and hinge region residues (e.g., Cys773 in EGFR), while chloropropoxy improves solubility and membrane permeability .

Q. What challenges arise in crystallographic analysis of this compound?

Low melting point (~60–65°C) complicates crystal growth. Use slow evaporation in dichloromethane/hexane at –20°C. SHELXL refinement may require constraints for disordered chloropropoxy conformers. Twinning or pseudo-symmetry in the lattice can be resolved using PLATON’s TWINABS .

Q. How to resolve contradictions between spectroscopic and computational data?

Discrepancies in NMR chemical shifts (e.g., predicted vs. experimental) may arise from solvent effects or dynamic processes. Re-run DFT simulations with explicit solvent models (e.g., DMSO). Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What stability issues occur under acidic/basic conditions?

The nitrile group hydrolyzes to carboxylic acid in strong acids (e.g., H₂SO₄), while the chloropropoxy chain undergoes elimination in bases (e.g., NaOH). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under nitrogen .

Q. How to design bioactivity assays for agrochemical applications?

Test herbicidal activity via in vitro inhibition of acetolactate synthase (ALS) using Arabidopsis thaliana extracts. For pesticidal screening, evaluate mortality rates in Drosophila melanogaster larvae. LC-MS/MS quantifies metabolite formation to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.